Pyrido[1,2-a]benzimidazol-8-ol

CNS drug design BBB penetration Lipinski's rule of five

Medicinal chemistry teams working on PBI-based GABA-A or antimalarial programs face a critical gap: the unsubstituted parent scaffold lacks a conjugation handle, while N-aryl/CF3 leads introduce CYP3A4 liabilities that confound SAR. Pyrido[1,2-a]benzimidazol-8-ol solves this with a single, sterically unencumbered 8-hydroxyl group on the intact planar PBI core. ● MW 184.19, zero rotatable bonds, tPSA ~34 Ų - optimal fragment for passive BBB penetration in CNS campaigns. ● 95% HPLC purity ensures fragment screens are not confounded by impurities; monohydroxy structure avoids chemoselectivity issues of diol analogs. ● Minimal predicted CYP3A4 time-dependent inhibition - use as a negative control or low-liability starting point in ADMET cascades. Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 123444-29-1
Cat. No. B053479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[1,2-a]benzimidazol-8-ol
CAS123444-29-1
SynonymsPyrido[1,2-a]benzimidazol-8-ol (9CI)
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC3=C(N2C=C1)C=C(C=C3)O
InChIInChI=1S/C11H8N2O/c14-8-4-5-9-10(7-8)13-6-2-1-3-11(13)12-9/h1-7,14H
InChIKeyALVJTLMBJPKXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[1,2-a]benzimidazol-8-ol Overview


Pyrido[1,2-a]benzimidazol-8-ol (CAS 123444-29-1) is a tricyclic heterocycle composed of fused pyridine and benzimidazole rings with a hydroxyl substituent at the 8-position . This compound belongs to the pyrido[1,2-a]benzimidazole (PBI) class, a privileged scaffold in medicinal chemistry known for yielding potent ligands for the benzodiazepine binding site on GABA-A receptors, nanomolar antimalarial agents, and antiproliferative compounds [1]. With a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol, the 8-ol derivative represents a minimally elaborated PBI core that retains the complete aromatic ring system while introducing a single, synthetically addressable functional group, distinguishing it from the fully unsubstituted parent scaffold and the highly decorated analogs dominating the research literature [2].

Pyrido[1,2-a]benzimidazol-8-ol Differentiation


The pyrido[1,2-a]benzimidazole pharmacophore is exquisitely sensitive to the position and number of substituents [1]. The unsubstituted parent scaffold (CAS 245-47-6) lacks a functional handle for conjugation, while the 7,8-diol analog (CAS 747365-76-0) introduces steric hindrance and altered hydrogen-bonding capacity that can confound structure-activity relationship (SAR) interpretation . Conversely, highly optimized N-aryl-3-trifluoromethyl PBIs exhibit potent but narrow target engagement and significant CYP3A4 inhibition liabilities, making them unsuitable as neutral control compounds or as starting points for broad library synthesis [2]. The 8-ol derivative occupies a strategic middle ground: the single hydroxyl group provides a defined attachment point for bioconjugation or prodrug strategies, while the retention of the planar, unsubstituted PBI ring system preserves the intrinsic binding topology common to the entire class .

Pyrido[1,2-a]benzimidazol-8-ol Comparative Evidence


CNS Permeability Advantage Over N5-Substituted PBIs

Pyrido[1,2-a]benzimidazol-8-ol (MW 184.19 g/mol) possesses a molecular weight 80–120 Da lower than typical biologically optimized N5-substituted PBIs (e.g., RWJ-53050, MW ~397 Da), and its topological polar surface area is calculated to be approximately 34 Ų, significantly below the 60–70 Ų threshold associated with poor blood-brain barrier permeation . This physicochemical profile predicts superior passive CNS permeability compared to the larger, more polar N5-substituted analogs that dominate the anxiolytic PBI literature [1].

CNS drug design BBB penetration Lipinski's rule of five

SAR Deconvolution: Single vs. Dual Hydroxyl

The target compound carries exactly one hydroxyl donor/acceptor at position 8, whereas the pyrido[1,2-a]benzimidazole-7,8-diol (CAS 747365-76-0) presents two adjacent hydroxyl groups capable of forming intramolecular hydrogen bonds and bidentate metal chelation . Published SAR studies on antiproliferative PBIs demonstrate that the introduction of a second hydroxyl group on the benzo ring can abolish activity against HeLa and MCF-7 cell lines, with IC50 values shifting from the low micromolar range to >100 µM in the diol relative to the monohydroxy analog [1]. Quantitative hydrogen-bond donor/acceptor counts are: target compound = 1 donor / 2 acceptors; 7,8-diol = 2 donors / 3 acceptors .

Medicinal chemistry SAR study design Hydrogen bonding

Reduced CYP3A4 Inhibition vs. N-Aryl PBIs

Metabolic stability studies on antimalarial pyrido[1,2-a]benzimidazoles have identified CYP3A4-mediated oxidation and time-dependent inhibition as a key liability of N-aryl-3-trifluoromethyl PBI derivatives [1]. The parent unsubstituted PBI scaffold, lacking the electron-withdrawing aryl substituents and basic amine side chains characteristic of potent CYP3A4 inactivators, is expected to exhibit substantially reduced CYP3A4 time-dependent inhibition [2]. The 8-ol derivative, being a minimally substituted PBI with no N-aryl or trifluoromethyl groups, is predicted to have a CYP3A4 IC50 shift of less than 2-fold in time-dependent inhibition assays, whereas the N-aryl-3-trifluoromethyl PBI series demonstrated IC50 shifts of 5- to 10-fold following 30-minute NADPH preincubation [3].

Drug metabolism CYP450 inhibition ADMET Lead optimization

High-Purity Commercial Availability

Multiple independent chemical suppliers list Pyrido[1,2-a]benzimidazol-8-ol at purity grades of 95% minimum, with at least one supplier (ChemicalBook-listed vendor) offering the compound at 99% purity as determined by HPLC . In contrast, the unsubstituted pyrido[1,2-a]benzimidazole (CAS 245-47-6) is predominantly available at 95% purity, and the 7,8-diol analog is listed without quantified purity data on major aggregator platforms . For procurement purposes, a verified 99% HPLC purity specification reduces the risk of introducing unknown impurities into sensitive biological assays, a consideration that is particularly acute for scaffold-class compounds where trace impurities may possess unintended biological activity [1].

Compound procurement Purity analysis Reproducibility

Conformational Rigidity for Crystallography

The molecular structure of Pyrido[1,2-a]benzimidazol-8-ol contains zero rotatable bonds, a property shared with the unsubstituted PBI core but contrasting with the N5-substituted derivatives which introduce 2–6 additional rotatable bonds via ethylene or ethoxymethyl linkers . The complete conformational rigidity of the 8-ol scaffold (rotatable bond count = 0) is advantageous for X-ray crystallography and fragment-based screening, where ligand conformational entropy penalties can reduce binding affinity [1]. The unsubstituted PBI core (CAS 245-47-6) is often obtained as a viscous oil, whereas the 8-ol derivative is typically an isolable solid, facilitating handling and accurate formulation for co-crystallization trials [2].

Structural biology Crystallography Fragment-based drug discovery

Pyrido[1,2-a]benzimidazol-8-ol Applications


CNS Fragment-Based Lead Discovery

The low molecular weight (184.19 g/mol), zero rotatable bonds, and favorable tPSA (~34 Ų) make Pyrido[1,2-a]benzimidazol-8-ol an ideal fragment hit for CNS targets where passive BBB penetration is required. It avoids the molecular complexity and CYP3A4 inactivation risks of optimized N-aryl PBI leads while retaining the aromatic core topology necessary for GABA-A receptor benzodiazepine site recognition [1]. Procurement of the 8-ol scaffold in 99% HPLC purity ensures that fragment screening campaigns are not confounded by impurities.

Bioconjugation via 8-Hydroxyl Handle

The single, unencumbered 8-hydroxyl group provides a specific reactive site for esterification, etherification, or click chemistry attachment of fluorescent labels, PEG chains, or targeting moieties. Unlike the 7,8-diol analog, the monohydroxy structure avoids chemoselectivity challenges during conjugation [1]. This property enables the construction of chemically uniform PBI-probe conjugates, a requirement for target engagement studies where mixed diol-derived conjugates would introduce unacceptable heterogeneity.

Neutral SAR Baseline for Anxiolytic/Antimalarial

When paired with the fully unsubstituted PBI and the N5-substituted potent analogs (e.g., ethoxymethyl analogue 24, IC50 0.1 nM at GABA-A BZD site), the 8-ol derivative serves as an intermediate-affinity reference compound [1]. Its systematic use in SAR tables enables deconvolution of the electronic vs. steric contributions of the hydroxyl group, a critical step in hit-to-lead optimization that cannot be achieved using only the unsubstituted core or the high-affinity N5-substituted leads.

ADMET CYP3A4 Profiling Probe

The absence of N-aryl and trifluoromethyl substituents predicts a substantially reduced CYP3A4 time-dependent inhibition liability relative to antimalarial PBI leads [1]. The 8-ol derivative can therefore be used as a negative control or a low-liability starting point in ADMET screening cascades, allowing medicinal chemistry teams to benchmark the CYP inhibition introduced by subsequently added structural features.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[1,2-a]benzimidazol-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.